2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Description
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a ketone derivative featuring a tetrahydronaphthalene (tetralin) core substituted with a phenyl group at the ethanone moiety. Its structure combines aromatic (phenyl) and partially saturated (tetralin) systems, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Key structural attributes include:
- Tetralin backbone: Enhances lipophilicity and conformational stability.
Properties
CAS No. |
6976-03-0 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H18O/c19-18(12-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)13-17/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
InChI Key |
GFHMEZCJYYOKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the reaction of 2-tetralone with phenylmagnesium bromide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes structurally related compounds and their key differences:
Key Observations :
- Electronic Effects : The phenyl group in the target compound may enhance resonance stabilization compared to bromo or alkyl substituents.
- Reactivity: Bromo-substituted analogues (e.g., ) are more reactive toward nucleophilic substitution, whereas propenone derivatives () participate in conjugate additions.
Biological Activity
2-Phenyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (CAS Number: 6976-03-0) is a synthetic compound with a molecular formula of and a molecular weight of approximately 250.34 g/mol. This compound belongs to a class of ketones that have shown various biological activities, making them of interest in medicinal chemistry and pharmacology.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. In vitro studies have shown that ketones with aromatic structures can scavenge free radicals effectively, thus protecting cells from oxidative damage .
Antimicrobial Properties
Several studies have reported that related ketones possess antimicrobial activity against various strains of bacteria and fungi. For instance, benzyl bromide derivatives have demonstrated strong antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in various models. For example, compounds targeting hypoxia-inducible factor (HIF) have shown promise in neuroprotection by enhancing cellular responses to low oxygen levels . Given the structural attributes of this compound, it may also influence neuroprotective pathways.
Study on Antioxidant Activity
A study conducted on related phenolic compounds demonstrated that those with a tetrahydronaphthalene moiety exhibited enhanced antioxidant activity. The researchers measured the ability of these compounds to reduce oxidative stress markers in cellular models. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with these compounds .
Neuroprotective Mechanisms
In an experimental model assessing the neuroprotective effects of HIF stabilizers, compounds similar to this compound were shown to upregulate neuroprotective genes under hypoxic conditions. This suggests that such compounds could be beneficial in treating neurodegenerative diseases where hypoxia plays a critical role .
Data Table: Biological Activities of Related Ketones
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Antioxidant | Potential for radical scavenging |
| Benzyl bromide derivatives | Antimicrobial | Strong activity against Gram-positive bacteria |
| HIF stabilizers (structural analogs) | Neuroprotective | Upregulation of protective genes under hypoxia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
